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molecular formula C4H6F3NO2 B1584802 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide CAS No. 6974-29-4

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

Cat. No. B1584802
M. Wt: 157.09 g/mol
InChI Key: NPSVCXHBJVBBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344116B2

Procedure details

2-Aminoethanol (4 g, 65.48 mmol, 1 equiv) was dissolved in 200 mL of methanol, and triethylamine (9.94 g, 98.23 mmol, 1.5 equiv) was added, followed by adding ethyl trifluoroacetate (11.16 g, 78.59 mmol, 1.2 equiv). After the reaction mixture was stirred overnight at room temperature, the solvent was evaporated, and the residue was dissolved in DI water and extracted with ethyl acetate. The crude product was purified by silica gel column chromatography using ethyl acetate as eluent. The obtained product was a white solid (9.8 g, 62.42 mmol, 95% yield). 1H-NMR (600 MHz, CDCl3): δ 2.07 (s, 1H, CF3CONHCH2CH2OH); δ 3.5 (t, 2H, CF3CONHCH2CH20H); δ 3.8 (t, 2H, CF3CONHCH2CH2OH); δ 6.9 (s, 1H, CF3CONHCH2CH2OH).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step Two
Quantity
11.16 g
Type
reactant
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[F:12][C:13]([F:20])([F:19])[C:14](OCC)=[O:15]>CO>[F:12][C:13]([F:20])([F:19])[C:14]([NH:1][CH2:2][CH2:3][OH:4])=[O:15]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NCCO
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.94 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
11.16 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DI water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)NCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62.42 mmol
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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